

# Application Notes and Protocols for LY2979165 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

LY2979165 is a prodrug of the selective metabotropic glutamate receptor 2 (mGluR2) agonist, 2812223. It has been investigated for its potential therapeutic effects in a variety of neurological and psychiatric disorders. While extensive clinical data in humans is available, specific in vivo dosage information for LY2979165 in mouse models is not readily available in the published literature. This document provides a summary of available information and detailed protocols for related, well-characterized mGluR2/3 agonists, LY379268 and LY354740, to serve as a guide for researchers initiating studies with LY2979165 in mice. Additionally, it includes protocols for common administration routes and a schematic of the mGluR2 signaling pathway.

# Data Presentation: Dosage of Related mGluR2/3 Agonists in Mouse Models

Due to the lack of specific dosage data for **LY2979165** in mouse models, the following table summarizes dosages for the structurally and functionally related mGluR2/3 agonists, LY379268 and LY354740. This information can be used as a starting point for dose-range finding studies for **LY2979165**.



| Compound                                       | Mouse<br>Model                                 | Dose Range<br>(mg/kg)      | Administrat<br>ion Route                             | Observed<br>Effects                               | Reference |
|------------------------------------------------|------------------------------------------------|----------------------------|------------------------------------------------------|---------------------------------------------------|-----------|
| LY379268                                       | Schizophreni<br>a Model (MK-<br>801 induced)   | 3                          | Intraperitonea<br>I (i.p.)                           | Reversed cortical gamma oscillation abnormalities | [1]       |
| Schizophreni<br>a Model<br>(NRG1 HET<br>+ PCP) | 3                                              | Intraperitonea<br>I (i.p.) | Restored<br>NMDA and<br>GABA-A<br>receptor<br>levels | [2]                                               |           |
| Inflammatory<br>and<br>Neuropathic<br>Pain     | 12                                             | Intraperitonea<br>I (i.p.) | Reduced<br>thermal<br>hyperalgesia                   | [3]                                               |           |
| Cocaine<br>Seeking<br>Reinstatemen<br>t        | 0.3 - 3.0                                      | Subcutaneou<br>s (s.c.)    | Attenuated cocaine seeking                           | [4]                                               |           |
| Isolation-<br>Induced<br>Aggression            | 0.25 - 4                                       | Intraperitonea<br>I (i.p.) | Reduced<br>attack<br>behavior                        | [5]                                               |           |
| LY354740                                       | GluA1<br>Knockout<br>(Schizophreni<br>a model) | 15 - 30                    | Intraperitonea<br>I (i.p.)                           | Reduced<br>locomotor<br>hyperactivity             | [6]       |
| Morphine<br>Tolerance                          | 1 - 10                                         | Not Specified              | Inhibited<br>development<br>of morphine<br>tolerance | [7]                                               |           |
| DOM-<br>Induced                                | Not Specified                                  | Not Specified              | Suppressed head-twitch                               | [8]                                               | •         |



| Head-Twitch                      | response                   |                                |     |
|----------------------------------|----------------------------|--------------------------------|-----|
| Aggressive<br>4 - 16<br>Behavior | Intraperitonea<br>I (i.p.) | Examined effects on aggression | [9] |

# Experimental Protocols Protocol 1: Preparation of LY2979165 for In Vivo Administration

Note: As **LY2979165** is a prodrug, its solubility and stability in various vehicles should be empirically determined. The following is a general guideline.

## Materials:

- LY2979165 powder
- Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- · Sterile syringes and needles

#### Procedure:

- Calculate the required amount of LY2979165 based on the desired dose and the number of animals to be treated.
- Weigh the LY2979165 powder accurately and place it in a sterile microcentrifuge tube.
- Add a small volume of the chosen vehicle to the tube.



- Vortex the tube vigorously to dissolve the compound. If necessary, use a sonicator to aid dissolution.
- Once dissolved, add the remaining vehicle to achieve the final desired concentration.
- Ensure the solution is clear and free of particulates before administration. If not, sterile filter the solution.
- Prepare fresh solutions on the day of the experiment to ensure stability.

# Protocol 2: Intraperitoneal (i.p.) Injection in Mice

## Materials:

- Prepared LY2979165 solution
- Sterile 1 mL syringe with a 25-27 gauge needle
- 70% ethanol
- · Gauze pads
- Appropriate animal restraint device

#### Procedure:

- Restrain the mouse securely, exposing the abdomen. One-person or two-person techniques can be used.[10]
- Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
- Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.[11]
- Swab the injection site with 70% ethanol.
- Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.[12]



- Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is
  present, discard the syringe and prepare a new injection.
- Inject the calculated volume of the LY2979165 solution slowly and steadily. The maximum recommended injection volume is 10 ml/kg.[10]
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress or adverse reactions.

# **Protocol 3: Oral Gavage in Mice**

#### Materials:

- Prepared LY2979165 solution
- Sterile syringe
- 20-22 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip
- Appropriate animal restraint device

#### Procedure:

- Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
- Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.[13]
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars)
   and advance it along the roof of the mouth towards the esophagus.[14]
- The needle should pass smoothly down the esophagus without resistance. If resistance is met or the animal shows signs of respiratory distress, withdraw the needle immediately.[15]
- Once the needle is at the predetermined depth, administer the LY2979165 solution slowly.
   [16]



- · After administration, gently remove the needle.
- Return the mouse to its cage and monitor for any signs of discomfort, regurgitation, or respiratory distress.

# **Mandatory Visualization**



Click to download full resolution via product page

Caption: mGluR2 Signaling Pathway Activation by LY2979165.





Click to download full resolution via product page

Caption: Experimental Workflow for LY2979165 Administration in Mice.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. The group II metabotropic glutamate receptor agonist LY354740 and the D2 receptor antagonist haloperidol reduce locomotor hyperactivity but fail to rescue spatial working memory in GluA1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective agonist of group II glutamate metabotropic receptors, LY354740, inhibits tolerance to analgesic effects of morphine in mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. research.fsu.edu [research.fsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for LY2979165 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651637#ly2979165-dosage-for-mouse-models]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com